2-(3-Aminocyclobutyl)acetamide hydrochloride
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Overview
Description
2-(3-Aminocyclobutyl)acetamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol . It is a hydrochloride salt form of 2-(3-aminocyclobutyl)acetamide, which is characterized by the presence of an aminocyclobutyl group attached to an acetamide moiety. This compound is typically found in a powdered form and is used in various scientific research applications.
Preparation Methods
The synthesis of 2-(3-Aminocyclobutyl)acetamide hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutanone with ammonia to form 3-aminocyclobutanone. This intermediate is then reacted with chloroacetyl chloride to yield 2-(3-aminocyclobutyl)acetamide. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Aminocyclobutyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
2-(3-Aminocyclobutyl)acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(3-Aminocyclobutyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclobutyl group can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(3-Aminocyclobutyl)acetamide hydrochloride can be compared with other similar compounds, such as:
2-(3-Aminocyclopropyl)acetamide hydrochloride: This compound has a cyclopropyl group instead of a cyclobutyl group, which can lead to differences in reactivity and biological activity.
2-(3-Aminocyclopentyl)acetamide hydrochloride: The presence of a cyclopentyl group can result in different steric and electronic properties, affecting its interactions with molecular targets.
2-(3-Aminocyclohexyl)acetamide hydrochloride: The larger cyclohexyl group can influence the compound’s solubility and stability, as well as its biological effects.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of structural variations in chemical research.
Properties
IUPAC Name |
2-(3-aminocyclobutyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCIRDDMEPRLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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